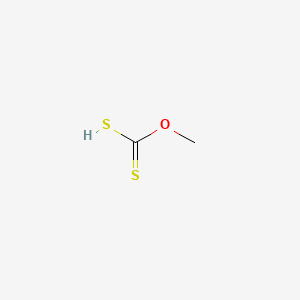

Carbonodithioic acid, O-methyl ester

Descripción

Carbonodithioic acid, O-methyl ester, also known as methyl xanthate, is an organic compound with the molecular formula C₂H₆OS₂. It is a member of the xanthate family, which are esters of xanthic acid. This compound is primarily used in the mining industry as a flotation agent for the extraction of metals such as gold and copper.

Propiedades

Número CAS |

2042-42-4 |

|---|---|

Fórmula molecular |

C2H4OS2 |

Peso molecular |

108.19 g/mol |

Nombre IUPAC |

methoxymethanedithioic acid |

InChI |

InChI=1S/C2H4OS2/c1-3-2(4)5/h1H3,(H,4,5) |

Clave InChI |

YSTDSWVFMNLAHU-UHFFFAOYSA-N |

SMILES canónico |

COC(=S)S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbonodithioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CS2+CH3OH+NaOH→CH3OCS2Na+H2O

The sodium salt of the ester is then acidified to yield the free ester:

CH3OCS2Na+HCl→CH3OCS2H+NaCl

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Carbonodithioic acid, O-methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form carbon disulfide and methanol.

Oxidation: It can be oxidized to form disulfides.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Carbon disulfide and methanol.

Oxidation: Disulfides.

Substitution: Various substituted xanthates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Carbonodithioic acid, O-methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use as an antifungal agent.

Industry: Widely used in the mining industry as a flotation agent for the extraction of metals.

Mecanismo De Acción

The mechanism by which carbonodithioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. This complexation enhances the hydrophobicity of the metal particles, allowing them to be separated from the ore during the flotation process. The molecular targets include metal ions such as gold and copper, and the pathways involved are primarily related to the formation of metal-xanthate complexes.

Comparación Con Compuestos Similares

Similar Compounds

Carbonodithioic acid, O,S-dimethyl ester: Similar in structure but with an additional methyl group on the sulfur atom.

Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups.

Carbamodithioic acid, dimethyl-, methyl ester: Contains two methyl groups on the nitrogen atom.

Uniqueness

Carbonodithioic acid, O-methyl ester is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly effective as a flotation agent in the mining industry, distinguishing it from other similar compounds.

Actividad Biológica

Carbonodithioic acid, O-methyl ester, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, can be represented by the following chemical structure:

- Chemical Formula : CHOS

- Molecular Weight : 134.21 g/mol

The compound features a methyl ester functional group attached to a carbonodithioic acid backbone, which is responsible for its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals.

- Antidiabetic Effects : Initial studies suggest it may play a role in glucose metabolism regulation.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. The following table summarizes its effectiveness against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Bacillus subtilis | 64 µg/mL |

These results indicate that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Antioxidant Properties

The antioxidant potential of this compound was evaluated using various assays. The following table presents the findings from these studies:

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25.0 | |

| ABTS Radical Scavenging | 30.5 | |

| Ferric Reducing Ability | 15.0 |

These results indicate that the compound effectively scavenges free radicals and may protect cells from oxidative stress.

Antidiabetic Effects

Research into the antidiabetic effects of this compound has shown promising results. A study demonstrated that the compound could lower blood glucose levels in diabetic rats:

- Study Design : Diabetic rats were administered varying doses of this compound.

- Results : A significant reduction in blood glucose levels was observed at a dose of 50 mg/kg body weight after 4 weeks of treatment.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed that the compound inhibited growth effectively at lower concentrations compared to conventional antibiotics .

- Case Study on Antioxidant Activity : In vitro studies demonstrated that this compound reduced oxidative stress markers in human cell lines exposed to oxidative agents .

Q & A

Basic Question: What are the standard synthetic routes for preparing Carbonodithioic acid, O-methyl ester, and how do reaction conditions influence yield?

Methodological Answer:

this compound (CAS not specified in evidence) can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting dithiocarboxylic acid derivatives (e.g., dithiocarboxylic acid chlorides) with methanol in anhydrous conditions, using acid catalysts (e.g., concentrated H₂SO₄) to drive esterification . Alternative routes may utilize thiols or activated alcohols (e.g., methyl iodide) with dithiocarbonate salts under basic conditions. Reaction optimization should focus on:

- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade heat-sensitive intermediates.

- Catalyst selection : Acidic catalysts enhance protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and improve reagent miscibility .

Yield optimization requires monitoring by TLC or GC-MS to identify side products (e.g., disulfides or hydrolyzed byproducts).

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : The methyl ester group (-OCH₃) appears as a singlet near δ 3.6–3.8 ppm in ¹H NMR, while the dithiocarbonate group (S-C(=S)-O-) shows characteristic ¹³C signals at ~200–210 ppm for the thiocarbonyl carbon .

- IR spectroscopy : Strong absorption bands at ~1050–1150 cm⁻¹ (C=S stretch) and ~1250 cm⁻¹ (C-O ester stretch) confirm functional groups .

- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of -SCH₃ or -OCH₃) validate the structure .

Contradiction resolution : Discrepancies in spectral data (e.g., shifted thiocarbonyl signals) may arise from solvent polarity or tautomerism. Cross-validate with high-resolution MS and computational simulations (e.g., DFT for predicted NMR shifts) .

Advanced Question: How does the electronic structure of the dithiocarbonate group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The dithiocarbonate group (-S-C(=S)-O-) exhibits ambident nucleophilic behavior due to delocalized π-electrons across the C=S bonds. Reactivity depends on:

- Hard/soft acid-base theory : Soft nucleophiles (e.g., thiols) preferentially attack the sulfur atom, while hard nucleophiles (e.g., alkoxides) target the carbonyl carbon .

- Solvent effects : Polar solvents stabilize charge-separated transition states, accelerating reactions at the electrophilic carbonyl carbon .

Experimental validation involves kinetic studies using varying nucleophiles (e.g., amines vs. thiophenols) and monitoring product distributions via HPLC. Computational studies (e.g., NBO analysis) can map electron density to predict reactive sites .

Advanced Question: What experimental strategies are recommended to address contradictory thermodynamic data (e.g., ΔHf, solubility) reported for this compound?

Methodological Answer:

Contradictions in thermodynamic properties often stem from impurities or measurement techniques. To resolve discrepancies:

Purification : Recrystallize the compound using mixed solvents (e.g., hexane/ethyl acetate) and verify purity via HPLC (>99%) .

Calorimetry : Use differential scanning calorimetry (DSC) to measure ΔHf under inert atmospheres, minimizing oxidative degradation .

Solubility studies : Employ the shake-flask method at controlled temperatures (25°C ± 0.1°C) and validate with UV-Vis spectroscopy for saturated solutions .

Report uncertainties and align methods with NIST protocols to ensure reproducibility .

Advanced Question: How can computational chemistry (e.g., DFT, MD simulations) guide the design of stable derivatives of this compound for catalytic applications?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) and identify labile sites (e.g., weak S-O bonds prone to hydrolysis) .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to assess stability under catalytic conditions (e.g., pH 7–9) .

- Docking studies : Model interactions with metal catalysts (e.g., Pd or Cu complexes) to predict ligand efficacy in cross-coupling reactions .

Validate predictions via synthesis of fluorinated or sterically hindered derivatives and compare experimental vs. computed stability .

Advanced Question: What mechanistic pathways explain the hydrolysis of this compound under acidic vs. alkaline conditions, and how are intermediates characterized?

Methodological Answer:

- Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form dithiocarboxylic acid and methanol. Monitor intermediates using in situ IR (C=O/S=O stretches) .

- Alkaline hydrolysis : Involves hydroxide ion attack at the carbonyl carbon, forming a carboxylate intermediate that releases CH₃S⁻. Use ¹H NMR to track methanol formation and LC-MS to detect transient thiolate species .

Quench reactions at timed intervals and isolate intermediates via SPE (solid-phase extraction) for ESI-MS/MS analysis. Isotopic labeling (¹⁸O-H₂O) can confirm hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.